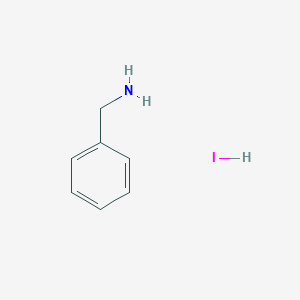

Benzylamin-Hydroiodid

Übersicht

Beschreibung

Benzylamine Hydroiodide is an organic compound with the molecular formula C7H10IN . It is a white crystalline solid that is stable at room temperature . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .

Synthesis Analysis

Benzylamine Hydroiodide can be synthesized through the reaction of benzylamine and hydriodic acid . Generally, benzylamine and hydriodic acid are mixed in a 1:1 ratio and stirred at an appropriate temperature to produce Benzylamine Hydroiodide .

Molecular Structure Analysis

The molecular weight of Benzylamine Hydroiodide is 235.07 g/mol . The IUPAC name for this compound is phenylmethanamine;hydroiodide . The InChI representation is InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H and the Canonical SMILES representation is C1=CC=C (C=C1)CN.I .

Chemical Reactions Analysis

Benzylamine Hydroiodide is primarily used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis .

Physical And Chemical Properties Analysis

Benzylamine Hydroiodide is a white crystalline solid that is stable at room temperature . It has a melting point of 156-158℃ . It has good solubility in water and can also dissolve in polar organic solvents such as methanol and ethanol .

Wissenschaftliche Forschungsanwendungen

Benzylamin-Hydroiodid: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Perovskit-Solarzellen: this compound (BAI) wird als Additiv bei der Herstellung von Perovskit-Solarzellen (PSCs) verwendet. Es erhöht die Effizienz und Stabilität dieser Zellen, indem es die Kristallinität der Perovskitschicht verbessert, was Defekte reduziert und die Ionenwanderung während des Betriebs behindert. BAI hat sich gezeigt, dass es die Stromwandlungseffizienz (PCE) von PSCs deutlich erhöht .

Organische Synthese: In der organischen Synthese dient this compound als Vorläufer für verschiedene Reaktionen. Es ist an der Synthese von Iminen aus primären Benzylaminen beteiligt, oft unter lösemittelfreien Bedingungen oder unter Verwendung sauberer Oxidationsmittel wie H2O2 in Wasser. Dieser Prozess ist entscheidend für die Herstellung biologisch aktiver Iminverbindungen, die für weitere synthetische Anwendungen gefragt sind .

Zukünftige Richtungen

Benzylamine Hydroiodide is mainly used in organic synthesis reactions for aminomethylation . It can serve as a reagent for the synthesis of compounds with a benzylamine group, such as benzylamine hydrochloride, benzylamine benzenesulfonate, etc . These compounds have significant application value in the field of medicine and organic synthesis . Therefore, the future direction of Benzylamine Hydroiodide could be in the development of new synthesis methods and applications in the field of medicine and organic synthesis.

Wirkmechanismus

Target of Action

Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .

Mode of Action

It is known that benzylamine hydroiodide, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .

Biochemical Pathways

By inhibiting squalene epoxidase, Benzylamine Hydroiodide affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The inhibition of ergosterol synthesis by Benzylamine Hydroiodide results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .

Action Environment

The action, efficacy, and stability of Benzylamine Hydroiodide can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .

Eigenschaften

IUPAC Name |

phenylmethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYMCMRUGLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45579-91-7 | |

| Record name | Benzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

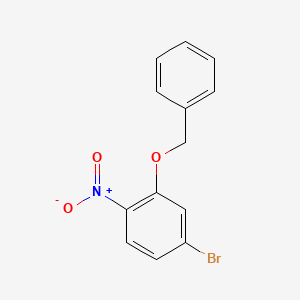

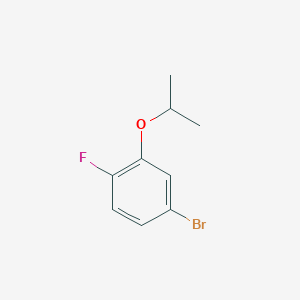

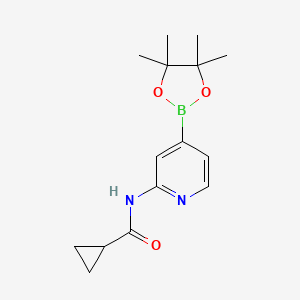

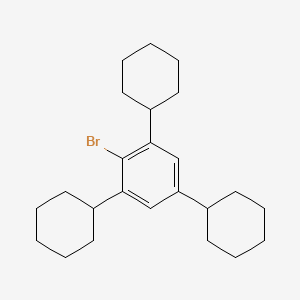

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

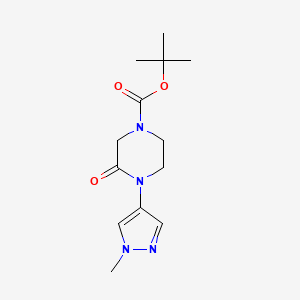

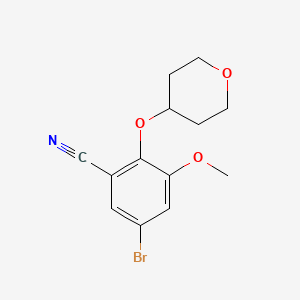

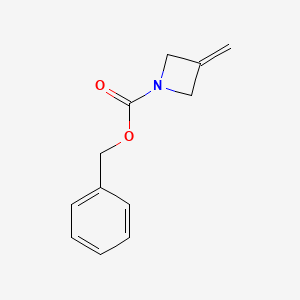

Feasible Synthetic Routes

Q & A

Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?

A: Benzylamine hydroiodide acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]

Q2: What are the structural characteristics of benzylamine hydroiodide?

A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.

Q3: How does the structure of benzylamine hydroiodide relate to its function in perovskite solar cells?

A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []

Q4: Are there any studies comparing benzylamine hydroiodide to other similar compounds in perovskite solar cells?

A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376336.png)

![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)

![(R)-3-(2-Amino-2-phenylethyl)-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1376355.png)